molecular formula C15H16F3N3O4S B2997263 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421531-26-1

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2997263
CAS RN: 1421531-26-1
M. Wt: 391.37
InChI Key: ANFZUOSSHHPWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3N3O4S and its molecular weight is 391.37. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Molecular Structure Investigation

Research has demonstrated the significance of sulfamethazine Schiff-base, a related compound, in structural studies. The stability of molecules, arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding, has been thoroughly analyzed. This work underscores the potential of such compounds in exploring electronic structures and molecular interactions, which are critical in designing drugs with optimized activity and selectivity (Mansour & Ghani, 2013).

Pharmacokinetic Studies

TA-0201, a novel orally active non-peptide endothelin antagonist closely related to the chemical compound , has been subjected to pharmacokinetic studies. These studies have utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) for the sensitive determination of the compound and its metabolites in plasma and tissue, highlighting its significance in understanding the distribution and metabolism of therapeutic agents (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimicrobial and Antitubercular Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study showcases the potential of these derivatives in combating tuberculosis, with certain compounds exhibiting significant activity, suggesting the therapeutic applicability of such chemical structures in antimicrobial and antitubercular drugs (Ghorab et al., 2017).

Antiproliferative Activity

The synthesis of novel derivatives and their evaluation for antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma, illustrates the potential of sulfamethazine derivatives in cancer research. This research provides insights into the design of new anticancer agents based on sulfonamide structures (Motavallizadeh et al., 2014).

Enzyme Inhibition and Molecular Docking Studies

Schiff bases derived from sulfamethoxazole and sulfisoxazole have been investigated for their enzyme inhibitory activities against key enzymes such as cholesterol esterase and tyrosinase. These studies, supported by molecular docking, suggest the relevance of these compounds in developing enzyme inhibitors with potential therapeutic applications (Alyar et al., 2019).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-10-11(2)19-9-21(14(10)22)8-7-20-26(23,24)13-5-3-12(4-6-13)25-15(16,17)18/h3-6,9,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFZUOSSHHPWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.